

# Interpreting the Mass Spectrum of Ethyl 5-Methyloxazole-4-carboxylate: A Comparative Guide

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## Compound of Interest

Compound Name: *Ethyl 5-Methyloxazole-4-carboxylate*

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This guide provides a comprehensive analysis of the mass spectrum of **Ethyl 5-Methyloxazole-4-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of its direct mass spectrum, this guide interprets its expected fragmentation patterns based on established principles and compares it with its constitutional isomers, Ethyl 4-methyloxazole-5-carboxylate and Ethyl 5-methylisoxazole-4-carboxylate. This comparative approach, supported by experimental data for the isomers, offers valuable insights for the structural elucidation of related oxazole derivatives.

## Predicted Mass Spectrum of Ethyl 5-Methyloxazole-4-carboxylate

While a published mass spectrum for **Ethyl 5-Methyloxazole-4-carboxylate** is not readily available, its fragmentation pattern under mass spectrometry can be predicted based on the analysis of structurally similar compounds<sup>[1]</sup>. The molecule has a molecular weight of 155.15 g/mol <sup>[1]</sup>. Key fragmentation pathways are expected to involve the cleavage of the ester group.

Table 1: Predicted Key Fragments for **Ethyl 5-Methyloxazole-4-carboxylate**

Fragment Ion	Structure	Predicted m/z	Fragmentation Pathway
[M]•+	C <sub>7</sub> H <sub>9</sub> NO <sub>3</sub>	155	Molecular Ion
[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>	C <sub>5</sub> H <sub>4</sub> NO <sub>2</sub>	110	Loss of the ethoxy radical
[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>	C <sub>4</sub> H <sub>4</sub> NO	82	Loss of the entire ethyl ester group

## Comparative Analysis with Constitutional Isomers

A comparative analysis with constitutional isomers for which mass spectral data is available provides a robust framework for interpreting the fragmentation of **Ethyl 5-Methyloxazole-4-carboxylate**.

### Ethyl 4-methyloxazole-5-carboxylate

The mass spectrum of this isomer is available through the NIST Mass Spectrometry Data Center. A key observed fragment is at m/z 43, which is the base peak[1].

### Ethyl 5-methylisoxazole-4-carboxylate

This isoxazole isomer offers another point of comparison due to the different arrangement of heteroatoms in the ring.

Table 2: Comparison of Key Mass Spectral Data

Compound	Molecular Weight (g/mol)	Key Fragment (m/z)	Notes
Ethyl 5-Methyloxazole-4-carboxylate	155.15	Predicted: 110, 82	Fragmentation dominated by ester cleavage.
Ethyl 4-methyloxazole-5-carboxylate	155.15	43 (Base Peak) <sup>[1]</sup>	The m/z 43 fragment likely corresponds to the acetyl cation $[\text{CH}_3\text{CO}]^+$ .
Ethyl 5-methylisoxazole-4-carboxylate	155.15	Data not fully available	-

The distinct base peak at m/z 43 for Ethyl 4-methyloxazole-5-carboxylate suggests a different primary fragmentation pathway compared to what is predicted for the 5-methyloxazole isomer. This highlights the influence of substituent positions on the fragmentation process.

## Experimental Protocols

The following is a general experimental protocol for acquiring the mass spectrum of small organic molecules like **Ethyl 5-Methyloxazole-4-carboxylate** using Electrospray Ionization (ESI) Mass Spectrometry.

### Sample Preparation

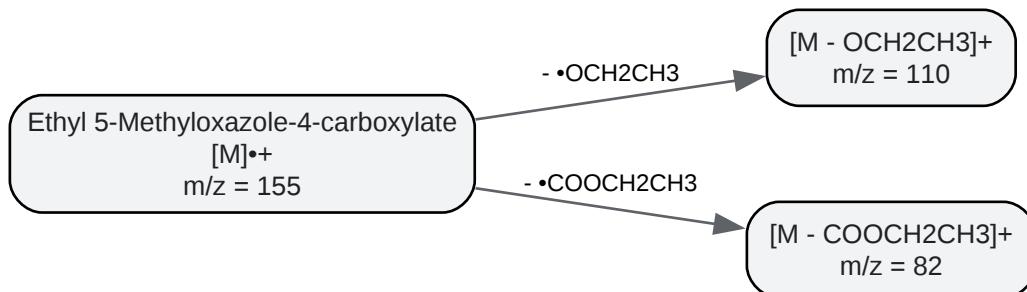
- **Dissolution:** Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or a mixture) to a concentration of approximately 1 mg/mL.
- **Dilution:** Further dilute the stock solution to a final concentration of 1-10  $\mu\text{g}/\text{mL}$  using the same solvent.
- **Filtration:** If any particulate matter is present, filter the final solution through a 0.2  $\mu\text{m}$  syringe filter to prevent clogging of the instrument.

### Mass Spectrometry Analysis

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Scan Range: m/z 50-300.
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V (can be varied to induce fragmentation).
- Source Temperature: 100-150 °C.
- Desolvation Temperature: 250-350 °C.
- Nebulizer Gas (Nitrogen) Flow: Adjusted to obtain a stable spray.

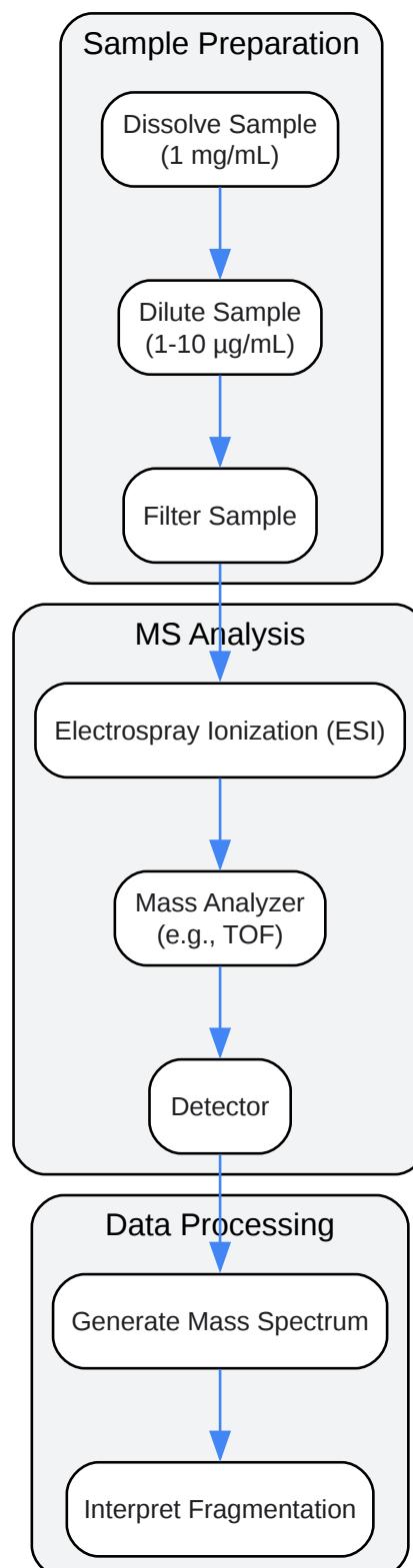
## Visualizing Fragmentation and Workflows

To further clarify the discussed concepts, the following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway and a typical experimental workflow.



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Caption: Predicted fragmentation pathway of **Ethyl 5-Methyloxazole-4-carboxylate**.



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Caption: Experimental workflow for mass spectrometry analysis.

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## References

- 1. Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3 | CID 88558 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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